molecular formula C9H5Cl2N3 B14034734 2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine

2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine

Cat. No.: B14034734
M. Wt: 226.06 g/mol
InChI Key: XOLXFAOAAKEICS-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine at position 2 and a 2-chloropyridin-4-yl group at position 2. This dual chloro-substitution enhances its electrophilicity, making it a versatile intermediate in medicinal chemistry for synthesizing disubstituted derivatives via nucleophilic displacement reactions. Its structural rigidity and electron-deficient aromatic system facilitate interactions with biological targets, particularly in central nervous system (CNS) receptors and anticancer drug development .

Properties

Molecular Formula

C9H5Cl2N3

Molecular Weight

226.06 g/mol

IUPAC Name

2-chloro-4-(2-chloropyridin-4-yl)pyrimidine

InChI

InChI=1S/C9H5Cl2N3/c10-8-5-6(1-3-12-8)7-2-4-13-9(11)14-7/h1-5H

InChI Key

XOLXFAOAAKEICS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=NC(=NC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2,4-Dichloropyrimidine or 2-methylthio-4-chloropyrimidine derivatives serve as common starting points.
  • The 2-methylthio group can be converted to a chlorine atom via chlorination.
  • 2-Chloropyridin-4-yl boronic acids or halides are used as coupling partners.

Substitution and Coupling Reactions

  • Palladium-Catalyzed Suzuki-Miyaura Coupling:

    • Reaction of 2,4-dichloropyrimidine with 2-chloropyridin-4-ylboronic acid in the presence of palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
    • Typical solvents: 1,4-dioxane, tetrahydrofuran, or 1,2-dimethoxyethane.
    • Bases: sodium carbonate or potassium carbonate.
    • Conditions: reflux or heating at 60–100 °C for 1–16 hours under inert atmosphere (nitrogen).
    • Yields reported range from 40% to 73% depending on catalyst and conditions.
  • Nucleophilic Substitution:

    • Using 2-methylthio-4-chloropyrimidine as intermediate, substitution with alkali in methanol yields 2-methylthio-4-substituted pyrimidines.
    • Subsequent chlorination with sulfuryl chloride in dichloromethane converts methylthio to chloro group, yielding the target 2-chloro-4-substituted pyrimidine.

Chlorination Step

  • Chlorination of intermediates with thionyl chloride or sulfuryl chloride is carried out at 70 °C for 6 hours or under similar conditions.
  • The reaction is monitored by thin-layer chromatography until completion.
  • Post-reaction workup involves quenching with ice water, adjusting pH to neutral or slightly basic, extraction with ethyl acetate, drying, and concentration to obtain the chlorinated product.
  • Yields around 65% have been reported for this step.

Purification and Characterization

  • Purification is commonly achieved by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether or hexanes.
  • Washing organic layers with brine and drying over anhydrous sodium sulfate is standard.
  • Final products are often recrystallized or dried under vacuum.
  • Characterization includes nuclear magnetic resonance spectroscopy, liquid chromatography-mass spectrometry, and melting point determination.

Reaction Conditions and Yields Summary Table

Step Reagents and Catalysts Solvent(s) Temperature Time Yield (%) Notes
Suzuki Coupling Pd(PPh3)2Cl2 or Pd(dppf)Cl2, K2CO3 or Na2CO3 1,4-Dioxane, THF, or DME 60–100 °C 1–16 hours 40–73 Inert atmosphere, reflux or heating
Nucleophilic substitution Alkali (NaOH), 2-methylthio-4-chloropyrimidine Methanol 0–25 °C 6 hours Not specified Batch addition of base, stirring
Chlorination Sulfuryl chloride or thionyl chloride, DMF catalyst Dichloromethane or DMF 70 °C 6 hours ~65 TLC monitoring, quenching with water
Extraction and purification Ethyl acetate, brine, anhydrous sodium sulfate - Room temp - - Silica gel chromatography, recrystallization

Challenges and Optimization Notes

  • Selectivity is critical due to potential formation of isomeric byproducts such as 4-chloro-2-substituted pyrimidines.
  • Using 2-methylthio-4-chloropyrimidine as a precursor improves selectivity and yield by avoiding undesired substitution at the 2-position.
  • Reaction solvents and bases influence the reaction rate and purity.
  • Chlorination reagents and conditions must be carefully controlled to prevent over-chlorination or decomposition.
  • Purification can be challenging due to polar impurities; repeated recrystallization or chromatography is often necessary.

Representative Reaction Scheme (Conceptual)

  • Starting Material: 2-methylthio-4-chloropyrimidine
  • Step 1: Substitution with alkali in methanol → 2-methylthio-4-(2-chloropyridin-4-yl)pyrimidine intermediate
  • Step 2: Chlorination with sulfuryl chloride in dichloromethane → 2-chloro-4-(2-chloropyridin-4-yl)pyrimidine (target compound)

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally analogous pyrimidine derivatives in terms of synthesis, chemical properties, and pharmacological activities.

Pyridinyl-Substituted Pyrimidines

  • 2-Chloro-4-(pyridin-4-yl)pyrimidine (CAS: 208936-45-2) :

    • Synthesis : Prepared via Suzuki-Miyaura coupling between 2-chloro-4-iodopyrimidine and pyridin-4-ylboronic acid .
    • Properties : Higher melting point (268–287°C) due to planar aromatic stacking. The pyridinyl group enhances solubility in polar aprotic solvents.
    • Applications : Used as a kinase inhibitor intermediate.
  • 2-Chloro-4-(pyridin-3-yl)pyrimidine (CAS: 483324-01-2) :

    • Synthesis : Similar coupling methods but with pyridin-3-ylboronic acid. The steric hindrance of the 3-pyridinyl group reduces reaction yields compared to the 4-pyridinyl analog .
    • Pharmacology : Demonstrated moderate activity in preliminary anticancer screens but lacks detailed clinical data.
Compound Substituents Melting Point (°C) Key Pharmacological Activity Reference
2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine 2-Cl, 4-(2-Cl-pyridin-4-yl) Not reported Anticancer (theoretical)
2-Chloro-4-(pyridin-4-yl)pyrimidine 2-Cl, 4-pyridin-4-yl 268–287 Kinase inhibition
2-Chloro-4-(pyridin-3-yl)pyrimidine 2-Cl, 4-pyridin-3-yl 275–280 Anticancer (preclinical)

Heterocyclic-Fused Pyrimidines

  • 2-Chloro-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine: Synthesis: Nucleophilic substitution of 2,4-dichlorothienopyrimidine with imidazole in DMF/K₂CO₃ . Pharmacology: Exhibited 80% protection against maximal electroshock seizures (MES) at 100 mg/kg, outperforming carbamazepine in rodent models .
  • 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Synthesis: Optimized via sequential N-cyclization, chlorination, and nucleophilic substitution . Applications: Key intermediate in small-molecule anticancer agents, particularly for lung and colon cancer .

Alkyl/Aryl-Substituted Pyrimidines

  • 2-Chloro-4-propylpyrimidine :

    • Synthesis : Dehydration of 2-chloro-4-(1-hydroxypropyl)pyrimidine .
    • Properties : Lower melting point (120–125°C) due to flexible alkyl chain. Reduced electrophilicity limits nucleophilic substitution efficiency .
  • 2-Chloro-4-vinylpyrimidine :

    • Synthesis : Vinylation of 2-chloropyrimidine using vinyllithium reagents, followed by DDQ aromatization .
    • Applications : Precursor for CNS-targeted 2,4-disubstituted pyrimidines via conjugate addition reactions .

Amino-Substituted Pyrimidines

  • 2-Chloro-4-(piperidin-1-yl)pyrimidine :

    • Synthesis : Displacement of 2,4-dichloropyrimidine with piperidine .
    • Pharmacology : Demonstrated serotonin receptor affinity (Ki < 100 nM) in CNS drug discovery .
  • 2-Chloro-N-ethyl-4-pyrimidinemethanamine :

    • Synthesis : Amination of 2-chloro-4-chloromethylpyrimidine with ethylamine .
    • Properties : Improved blood-brain barrier penetration due to the ethylamine group .

Key Findings and Trends

Synthetic Flexibility : Chlorine at position 2 facilitates nucleophilic displacement, enabling diverse functionalization (e.g., azoles, amines, aryl groups) .

Pharmacological Variance: Anticonvulsant Activity: Thienopyrimidines with azole substituents show superior MES protection . Anticancer Potential: Nitrophenoxy and thiophene substituents enhance cytotoxicity . CNS Applications: Piperidinyl and vinyl derivatives exhibit serotonin receptor modulation .

Structural Impact: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, favoring nucleophilic reactions. Bulky substituents (e.g., 3-pyridinyl) reduce reaction yields but improve target specificity .

Biological Activity

2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with chlorine and a chloropyridine moiety, which may influence its interactions with biological targets. The presence of these halogen atoms enhances lipophilicity and may affect the compound's pharmacokinetic properties.

Research indicates that compounds with similar structures often interact with specific molecular targets, such as enzymes involved in critical pathways. For example, pyrimidines have been shown to inhibit dihydrofolate reductase (DHFR) in Plasmodium falciparum, which is crucial for antimalarial activity . The mechanism typically involves binding to the active site of the enzyme, leading to inhibition of nucleotide synthesis and ultimately affecting cell proliferation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits inhibitory effects against various pathogens, including P. falciparum .
Anti-inflammatory Potential to inhibit COX enzymes, reducing inflammatory mediators like PGE2 .
Anticancer Inhibits DHODH, leading to pyrimidine depletion and cell cycle arrest .
CNS Activity Some derivatives show CNS penetration and efficacy in animal models .

Case Studies and Research Findings

  • Inhibition of Dihydrofolate Reductase
    A series of pyrimidine derivatives were synthesized and tested for their inhibitory activity against PfDHFR. The results indicated that modifications at the 6-position significantly affected potency, with some compounds achieving IC50 values in the nanomolar range against both wild-type and mutant strains .
  • Anti-inflammatory Effects
    Studies have demonstrated that certain pyrimidine derivatives can inhibit COX-2 enzyme activity effectively. For instance, compounds were reported to have IC50 values comparable to celecoxib, a well-known anti-inflammatory drug . This suggests that this compound may share similar pathways in modulating inflammation.
  • Cytotoxicity and Selectivity
    Research on related compounds has shown that certain analogs selectively induce apoptosis in cancer cells while sparing normal cells. The selectivity index was often higher than established chemotherapeutics, indicating potential for further development in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups (like chlorine) at specific positions has been linked to enhanced potency against various biological targets. The following table summarizes key findings from SAR studies:

Substituent Position Effect on Activity Reference
2Increased potency against DHFR
4Enhanced anti-inflammatory properties
6Improved selectivity for cancer cells

Q & A

Q. What are the optimal synthetic pathways for preparing 2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example:
  • Halogen displacement : Reacting 2,4-dichloropyrimidine derivatives with 2-chloropyridin-4-yl nucleophiles under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Purification : Column chromatography (silica gel, 0–40% EtOAc/heptane gradient) is critical for isolating the target compound from structural isomers .
  • Yield optimization : Excess nucleophile (1.2–1.5 equivalents) and anhydrous solvents (DMF or NMP) improve yields (20–40%), while moisture control minimizes hydrolysis byproducts .

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound and its intermediates?

  • Methodological Answer :
  • GC-MS : Used to confirm molecular weight and fragmentation patterns (e.g., m/z peaks for Cl and pyridinyl groups) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.0 ppm for pyrimidine) and carbons to distinguish between positional isomers .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect trace impurities .
  • X-ray crystallography : Resolves ambiguous structural assignments, particularly for regiochemistry of substituents .

Advanced Research Questions

Q. What strategies are effective in resolving structural isomerism encountered during the synthesis of halogenated pyrimidine derivatives?

  • Methodological Answer :
  • Chromatographic separation : Isomers (e.g., 4- vs. 2-substituted pyrimidines) are separable using silica gel columns with slow polarity gradients (e.g., heptane → EtOAc) .
  • Crystallization : Selective recrystallization from DCM/heptane mixtures exploits differences in solubility between isomers .
  • Kinetic vs. thermodynamic control : Adjusting reaction temperature (e.g., RT vs. reflux) favors one isomer over another .

Q. How do substituents on the pyrimidine ring affect the compound's interaction with biological targets, and what methods are used to validate these effects?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies :
  • Replace Cl with electron-withdrawing groups (e.g., CF₃) to enhance binding to kinase ATP pockets .
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .
  • Biological assays :
  • In vitro kinase inhibition : Measure IC₅₀ values using ADP-Glo™ assays .
  • Cellular uptake : Radiolabeled analogs (³H/¹⁴C) track intracellular accumulation via scintillation counting .

Q. What are the challenges in optimizing reaction conditions for cross-coupling reactions involving this compound, and how can kinetic studies address these?

  • Methodological Answer :
  • Challenges : Competing side reactions (e.g., dehalogenation or dimerization) and poor solubility in polar solvents.
  • Solutions :
  • Catalyst screening : Pd(PPh₃)₄ or XPhos Pd G3 improves coupling efficiency with arylboronic acids .
  • Solvent optimization : Use toluene/DMF (4:1) to balance solubility and reactivity .
  • Kinetic profiling : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps and adjust temperature/catalyst loading .

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